

compatible cross-coupling partners for 5-Methoxy-2-formylphenylboronic acid

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Compound of Interest

Compound Name: 5-Methoxy-2-formylphenylboronic acid

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An Application Note for Advanced Cross-Coupling Strategies

Topic: Compatible Cross-Coupling Partners for **5-Methoxy-2-formylphenylboronic acid**

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block for Complex Synthesis

5-Methoxy-2-formylphenylboronic acid is a highly valuable bifunctional reagent in modern organic synthesis. Its structure incorporates an ortho-formyl group, a para-methoxy group, and a boronic acid moiety, making it an exceptional building block for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.^[1] The boronic acid group is a cornerstone of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.^[2]

This guide provides a detailed exploration of the most effective cross-coupling partners for this reagent, complete with mechanistic insights and field-proven laboratory protocols. We will delve into the nuances of catalyst selection, reaction conditions, and the inherent reactivity conferred by the molecule's unique substitution pattern.

Key Structural Features & Reactivity Considerations

Understanding the electronic and steric properties of **5-Methoxy-2-formylphenylboronic acid** is critical for predicting its reactivity and optimizing reaction outcomes.

- **Boronic Acid Moiety:** This functional group is the primary site of reactivity, participating in the transmetalation step of most cross-coupling catalytic cycles.[3][4]
- **ortho-Formyl Group (-CHO):** The presence of an aldehyde directly adjacent to the boronic acid introduces significant steric hindrance. This can influence the rate of transmetalation and may require the use of specialized, bulky phosphine ligands to promote efficient coupling, particularly with other sterically demanding partners.[5][6] Furthermore, aldehydes can be sensitive to certain reaction conditions. While generally compatible with many palladium cross-coupling protocols, there are instances where simultaneous reduction of the aldehyde to a hydroxymethyl group can occur, especially at high temperatures or with specific catalyst/reagent combinations.[7]
- **para-Methoxy Group (-OCH₃):** As a strong electron-donating group, the methoxy substituent increases the electron density of the aromatic ring. This can modulate the rate of key steps in the catalytic cycle but generally does not impede the desired coupling reactions.

The following diagram provides a high-level overview of the versatile coupling transformations possible with this reagent.

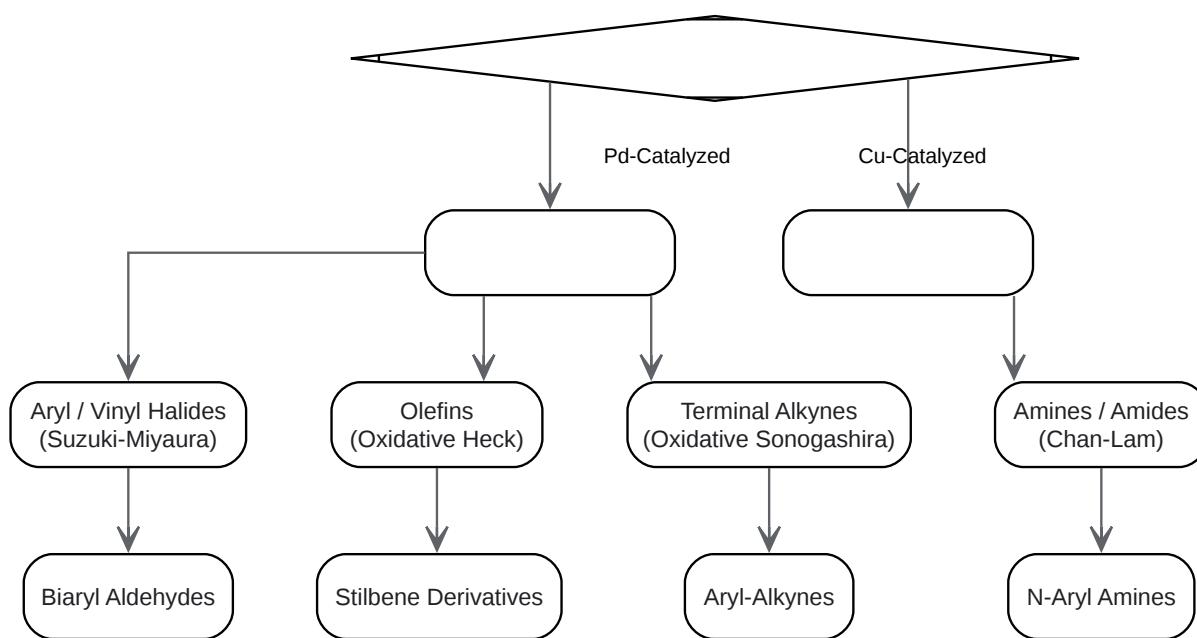
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Figure 1: Overview of coupling reactions.

C(sp²)–C(sp²) Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for synthesizing biaryl and vinyl-aryl structures.^{[8][9]} It involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.^{[3][4]} This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of coupling partners.^[10]

Compatible Partners

A wide range of C(sp²) electrophiles are suitable coupling partners, with reactivity generally following the order: I > Br > OTf >> Cl.

- **Aryl and Heteroaryl Halides/Triflates:** Electron-deficient, electron-rich, and sterically hindered (hetero)aryl halides are all viable partners. For less reactive chlorides or sterically demanding substrates, specialized catalyst systems employing bulky, electron-rich

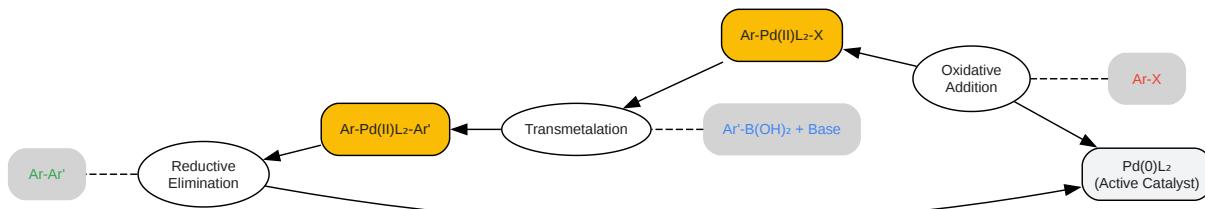
phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often necessary to achieve high yields.[5][11]

- Vinyl Halides/Triflates: These partners allow for the stereoselective synthesis of stilbene-like structures.

Mechanistic Insight: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interconversion.

- Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
- Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.
- Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][12]



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Figure 2: The Suzuki-Miyaura catalytic cycle.

Protocol 1: Standard Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes a general procedure for coupling **5-Methoxy-2-formylphenylboronic acid** with a generic aryl bromide.

Materials:

- **5-Methoxy-2-formylphenylboronic acid** (1.1 eq.)
- Aryl Bromide (1.0 eq.)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
- Potassium Carbonate (K₂CO₃) (3.0 eq.)
- 1,4-Dioxane and Water (4:1 v/v)
- Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Procedure:

- To a round-bottom flask, add the aryl bromide (1.0 eq.), **5-Methoxy-2-formylphenylboronic acid** (1.1 eq.), K₂CO₃ (3.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).
- Seal the flask with a septum and purge with argon for 10-15 minutes.
- Add the degassed dioxane/water solvent mixture via syringe.
- Heat the reaction mixture to 90-100 °C with vigorous stirring under an argon atmosphere for 4-12 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[\[13\]](#)
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Scientist's Note: The use of an aqueous base is crucial for activating the boronic acid for the transmetalation step. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.

which would render it inactive.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times from hours to minutes, making it ideal for high-throughput synthesis.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Same reagents as Protocol 1, but Cesium Fluoride (CsF) or Potassium Phosphate (K_3PO_4) can be used as the base.
- Ethylene glycol dimethyl ether (DME) or Dioxane/Water.
- Microwave synthesis vial with a stir bar.

Procedure:

- In a microwave vial, combine the aryl halide (0.5 mmol), **5-Methoxy-2-formylphenylboronic acid** (0.55 mmol), $Pd(PPh_3)_4$ (0.02 mmol), and Cesium Fluoride (1.25 mmol).[\[14\]](#)
- Add 5 mL of DME.[\[14\]](#)
- Seal the vial and place it in the microwave reactor.
- Irradiate at 120 °C for 20-60 minutes.[\[14\]](#)
- After cooling, work up the reaction as described in Protocol 1.

Scientist's Note: Microwave heating is highly efficient. Ensure that the temperature and pressure limits of the vial and instrument are not exceeded. Different base/solvent combinations may require re-optimization.[\[17\]](#)[\[18\]](#)

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
|------------------|---|---------------------------------|--------------------------|-----------|----------|---------------|
| 4-Bromoanisole | Pd(PPh ₃) ₄ (3%) | K ₂ CO ₃ | Dioxane/H ₂ O | 90 | 6 | >90% |
| 3-Iodopyridine | Pd(PPh ₃) ₄ (5%) | Na ₂ CO ₃ | Dioxane/H ₂ O | 100 | 8 | ~85%[19] |
| 4-Chlorotoluene | XPhos Pd G2 (2%) | K ₃ PO ₄ | t-BuOH/H ₂ O | 100 | 12 | ~80% |
| Phenyl triflate | Pd(OAc) ₂ /PCy ₃ (2%) | K ₃ PO ₄ | Toluene | 80 | 4 | >90%[11] |

Table 1: Representative conditions for Suzuki-Miyaura coupling.

C(sp²)-C(sp²) Bond Formation: Oxidative Heck Coupling

The Mizoroki-Heck reaction traditionally couples aryl halides with alkenes.[20] An important modern variation, the oxidative Heck reaction, allows for the direct coupling of arylboronic acids with olefins, avoiding the halide intermediate.[21][22]

Compatible Partners

- Electron-deficient Olefins: Acrylates, acrylonitriles, and styrenes are excellent coupling partners.
- Acyclic Alkenes: Can also be used, sometimes with moderate to good yields and enantioselectivities if chiral ligands are employed.[23]

Protocol 3: Palladium-Catalyzed Oxidative Heck Reaction

Materials:

- **5-Methoxy-2-formylphenylboronic acid** (1.5 eq.)
- Olefin (e.g., Styrene) (1.0 eq.)
- Palladium(II) Acetate $[\text{Pd}(\text{OAc})_2]$ (5-10 mol%)
- Re-oxidant (e.g., Benzoquinone, $\text{Cu}(\text{OAc})_2$) (1.0-2.0 eq.)
- Anhydrous solvent (e.g., DMF, Dioxane)

Procedure:

- To an oven-dried flask under argon, add $\text{Pd}(\text{OAc})_2$ (0.05 eq.), the re-oxidant, and **5-Methoxy-2-formylphenylboronic acid** (1.5 eq.).
- Add anhydrous solvent, followed by the olefin (1.0 eq.).
- Heat the mixture to 80-120 °C for 12-24 hours.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, cool the reaction, filter through a pad of Celite to remove palladium black.
- Perform a standard aqueous workup and purify by column chromatography.

Scientist's Note: Unlike the Suzuki reaction, this is a Pd(II)-catalyzed process that requires a stoichiometric re-oxidant to regenerate the active catalyst. The choice of oxidant can be critical for success.[\[21\]](#)

C(sp²)-C(sp) Bond Formation: Oxidative Sonogashira Coupling

The classic Sonogashira reaction couples terminal alkynes with aryl halides.[\[24\]](#)[\[25\]](#) Similar to the Heck reaction, an oxidative variant has been developed that directly couples arylboronic acids with terminal alkynes, providing a powerful route to internal alkynes.[\[26\]](#)[\[27\]](#)

Compatible Partners

- Terminal Alkynes: Both aliphatic and aromatic terminal alkynes are suitable substrates.

Protocol 4: Oxidative Sonogashira Coupling

Materials:

- 5-Methoxy-2-formylphenylboronic acid** (1.2 eq.)
- Terminal Alkyne (e.g., Phenylacetylene) (1.0 eq.)
- Palladium Catalyst (e.g., $\text{Pd}(\text{OAc})_2$) (1-2 mol%)
- Oxidant (e.g., Ag_2O) (1.5 eq.)
- Base (e.g., Et_3N) (3.0 eq.)
- Solvent (e.g., Acetonitrile)

Procedure:

- Combine the terminal alkyne (1.0 mmol), **5-Methoxy-2-formylphenylboronic acid** (1.2 mmol), Pd catalyst, Ag_2O (1.5 mmol), and Et_3N (3.0 mmol) in a flask.[27]
- Add the solvent (e.g., 5 mL Acetonitrile) and stir the mixture at room temperature or with gentle heating (e.g., 60 °C).[27]
- Monitor the reaction until the starting material is consumed.
- Filter the reaction mixture, perform an aqueous workup, and purify the product by chromatography.

C(sp²)–N Bond Formation: The Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms a C-N or C-O bond between a boronic acid and an N-H or O-H containing compound.[28][29] It is an excellent alternative to the palladium-catalyzed Buchwald-Hartwig amination, often proceeding under milder, aerobic conditions.[30][31][32][33]

Compatible Partners

- Amines: Primary and secondary aliphatic and aromatic amines.
- Amides, Ureas, Carbamates, Sulfonamides.[29]
- N-Heterocycles: Imidazoles, pyrazoles, and triazoles.[28]

Protocol 5: Chan-Lam N-Arylation

Materials:

- **5-Methoxy-2-formylphenylboronic acid** (1.0 eq.)
- Amine (e.g., Aniline) (1.2 eq.)
- Copper(II) Acetate $[\text{Cu}(\text{OAc})_2]$ (1.0 eq., stoichiometric, or 10-20 mol%, catalytic)
- Base (e.g., Pyridine or Et_3N) (2.0 eq.)
- Solvent (e.g., Dichloromethane (DCM) or Methanol)

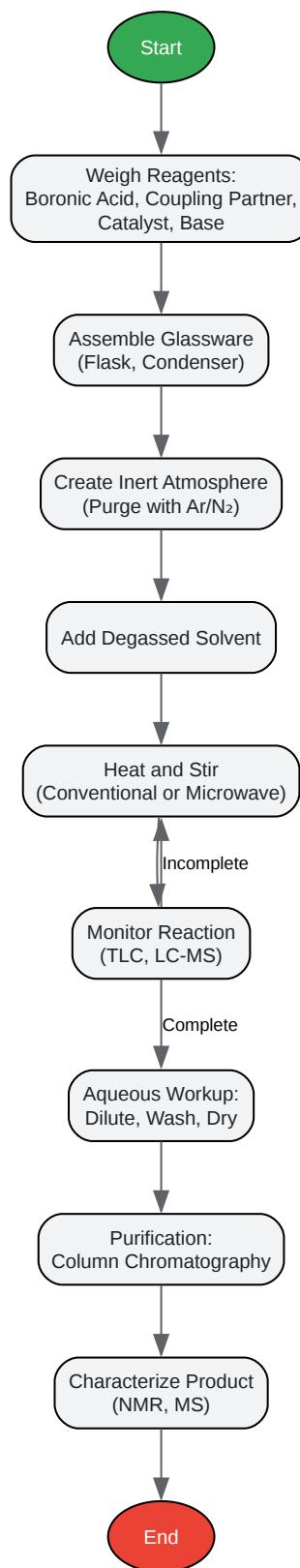
Procedure:

- To a flask open to the air, add **5-Methoxy-2-formylphenylboronic acid** (1.0 eq.), $\text{Cu}(\text{OAc})_2$ (1.0 eq.), and the amine (1.2 eq.).
- Add DCM as the solvent and the base (e.g., pyridine).
- Stir vigorously at room temperature for 12-48 hours. The reaction mixture will typically turn deep blue or green.
- Monitor the reaction by TLC.
- Upon completion, filter the mixture through a plug of silica gel, washing with ethyl acetate to remove copper salts.
- Concentrate the filtrate and purify the crude product by column chromatography.

Scientist's Note: The Chan-Lam reaction is often run with stoichiometric copper, but catalytic versions using air as the terminal oxidant are common. The reaction can be sensitive to the specific N-H nucleophile, and optimization of the copper source, base, and solvent may be required.[30]

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up, running, and isolating the product from a cross-coupling reaction.



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Figure 3: General laboratory workflow.

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